molecular formula C16H26N2O3S2 B5565591 N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5565591
M. Wt: 358.5 g/mol
InChI Key: ZOAVEXHNAAPQKY-DZGCQCFKSA-N
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Description

N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the pyrrolidine ring, and the subsequent coupling of these components. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of amino acids or other suitable precursors.

    Coupling Reactions: The thiophene and pyrrolidine rings are coupled using reagents such as coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.

    Methanesulfonamide Derivatives: Compounds containing the methanesulfonamide group, such as methanesulfonamide itself.

Uniqueness

N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3S,4R)-1-(4-ethyl-5-methylthiophene-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S2/c1-6-12-11(4)22-9-14(12)16(19)18-7-13(10(2)3)15(8-18)17-23(5,20)21/h9-10,13,15,17H,6-8H2,1-5H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAVEXHNAAPQKY-DZGCQCFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC=C1C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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